6-Bromo-3-cyano-2-(trifluoromethyl)benzenesulfonyl chloride
Overview
Description
6-Bromo-3-cyano-2-(trifluoromethyl)benzenesulfonyl chloride is a complex organic compound characterized by the presence of bromine, cyano, trifluoromethyl, and sulfonyl chloride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-cyano-2-(trifluoromethyl)benzenesulfonyl chloride typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by the introduction of cyano and trifluoromethyl groups through nucleophilic substitution reactions. The final step involves the sulfonylation of the intermediate compound to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-cyano-2-(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and sulfonyl chloride groups can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation states of its functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
6-Bromo-3-cyano-2-(trifluoromethyl)benzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-cyano-2-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The presence of multiple functional groups allows it to participate in diverse chemical transformations, targeting specific molecular pathways and enabling the synthesis of complex structures.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
- 6-Bromo-2-cyano-3-(trifluoromethyl)benzenesulfonyl chloride
Uniqueness
6-Bromo-3-cyano-2-(trifluoromethyl)benzenesulfonyl chloride is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. This makes it particularly valuable in applications requiring precise chemical modifications and the synthesis of complex organic molecules.
Properties
IUPAC Name |
6-bromo-3-cyano-2-(trifluoromethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrClF3NO2S/c9-5-2-1-4(3-14)6(8(11,12)13)7(5)17(10,15)16/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFRMFKNUDWTBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)C(F)(F)F)S(=O)(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrClF3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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